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Compound of Interest

Compound Name: (2R)-3-methylpentan-2-ol

Cat. No.: B13620756 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and analysis of (2R)-3-methylpentan-2-ol, a chiral secondary alcohol. This

document is intended for researchers, scientists, and professionals in the field of drug

development and organic synthesis, offering detailed information on its stereoisomers,

spectroscopic data, and potential applications as a chiral building block.

Chemical Structure and Identification
(2R)-3-methylpentan-2-ol is a chiral molecule possessing two stereocenters at the C2 and C3

positions. Consequently, it can exist as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S),

and (2S,3R). The "(2R)" designation in the topic refers to the configuration at the carbon atom

bearing the hydroxyl group. This guide will address both diastereomers that share this

configuration: (2R,3R)-3-methylpentan-2-ol and (2R,3S)-3-methylpentan-2-ol.

The general structure of 3-methylpentan-2-ol is a five-carbon chain with a methyl group at the

third carbon and a hydroxyl group at the second.[1]

Table 1: Chemical Identifiers for 3-Methylpentan-2-ol and its Stereoisomers
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Compound Name CAS Number PubChem CID

3-Methylpentan-2-ol (racemic

mixture)
565-60-6 11261[2]

(2R,3R)-3-methylpentan-2-ol
Not explicitly assigned,

associated with Rel-(2R,3R)
6993004[3]

(2R,3S)-3-methylpentan-2-ol 73176-98-4 6993005[4]

(2S,3S)-3-methylpentan-2-ol Not explicitly assigned Not available

(2S,3R)-3-methylpentan-2-ol 99212-18-7 6993006[5]

Physicochemical and Spectroscopic Data
The physicochemical properties of 3-methylpentan-2-ol are characteristic of a secondary

alcohol. It is a colorless liquid soluble in organic solvents like ethanol and diethyl ether, with

limited solubility in water.[1]

Table 2: Physicochemical Properties of 3-Methylpentan-2-ol

Property Value Source

Molecular Formula C₆H₁₄O [2]

Molecular Weight 102.17 g/mol [2]

Boiling Point 131-134 °C [6]

Density 0.831 g/mL at 25 °C [6]

Water Solubility 19 g/L [1]

logP 1.63 [7]

Spectroscopic Analysis
Spectroscopic methods are essential for the identification and characterization of (2R)-3-
methylpentan-2-ol and its stereoisomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of 3-methylpentane, a related compound, shows four

distinct proton environments with chemical shifts between 0.9–1.4 ppm.[8] For 3-

methylpentan-2-ol, the presence of the hydroxyl group will deshield the proton on C2, shifting

its signal downfield. The complexity of the spectrum will be influenced by the diastereomeric

purity of the sample.

¹³C NMR: The ¹³C NMR spectrum of 3-methylpentane exhibits four signals between 11–36

ppm.[9] In 3-methylpentan-2-ol, the carbon attached to the hydroxyl group (C2) will be

significantly shifted downfield to approximately 60-70 ppm.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 3-methylpentan-2-ol

shows a characteristic fragmentation pattern for secondary alcohols.[10] The molecular ion

peak (M⁺) at m/z = 102 is often weak or absent.[11] Common fragmentation patterns include

the loss of a water molecule (M-18), an ethyl radical (M-29), and a propyl radical (M-43). The

base peak is often observed at m/z = 45, corresponding to the [CH₃CHOH]⁺ fragment resulting

from alpha-cleavage.

Experimental Protocols
Representative Enantioselective Synthesis
While a specific protocol for (2R)-3-methylpentan-2-ol is not readily available in the literature,

a general and effective method for producing chiral secondary alcohols is the asymmetric

reduction of a prochiral ketone. The following protocol is a representative example based on

the chemoenzymatic reduction of a ketone, which can be adapted for the synthesis of (2R)-3-
methylpentan-2-ol from 3-methyl-2-pentanone.

Objective: To synthesize (2R)-3-methylpentan-2-ol via the asymmetric reduction of 3-methyl-

2-pentanone using an alcohol dehydrogenase (ADH).

Materials:

3-methyl-2-pentanone

Alcohol dehydrogenase (ADH) with selectivity for the (R)-enantiomer
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NADH or NADPH as a cofactor

A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

Potassium phosphate buffer (100 mM, pH 7.0)

Ethyl acetate

Anhydrous magnesium sulfate

Procedure:

In a reaction vessel, prepare a solution of potassium phosphate buffer.

To the buffer, add 3-methyl-2-pentanone (1 equivalent).

Add the cofactor (NADH or NADPH, 0.1 equivalents) and the components of the cofactor

regeneration system (D-glucose, 1.5 equivalents, and glucose dehydrogenase).

Initiate the reaction by adding the alcohol dehydrogenase.

Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by

thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl

acetate (3 x volume).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Characterization and Separation of Stereoisomers
The separation and characterization of the different stereoisomers of 3-methylpentan-2-ol are

crucial.
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Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Column Selection: Utilize a chiral GC column, such as one with a cyclodextrin-based

stationary phase.

Sample Preparation: Prepare a dilute solution of the synthesized (2R)-3-methylpentan-2-ol
in a suitable solvent (e.g., hexane or dichloromethane).

GC Conditions: Optimize the temperature program and carrier gas flow rate to achieve

baseline separation of the enantiomers.

Detection: Use a Flame Ionization Detector (FID) for detection.

Analysis: Integrate the peak areas of the (2R) and (2S) enantiomers to calculate the

enantiomeric excess.

Applications in Drug Development and Chiral
Synthesis
While (2R)-3-methylpentan-2-ol itself is not known to have direct pharmacological activity, its

significance lies in its potential use as a chiral building block in the synthesis of more complex

molecules. Chiral alcohols are fundamental intermediates in the production of enantiomerically

pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired

therapeutic effect.

The (2R) configuration of the hydroxyl group can be used to direct the stereochemical outcome

of subsequent reactions, a concept central to asymmetric synthesis.[12] For instance, it could

be employed as a chiral auxiliary, a temporary component of a molecule that induces chirality in

a new stereocenter before being removed.[13]

Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of (2R)-3-
methylpentan-2-ol and its conceptual application in chiral synthesis.
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Purification & Analysis
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Chiral Building Block

Synthetic Pathway

(2R)-3-methylpentan-2-ol

Step 1: Coupling Reaction
(e.g., Etherification)

Introduces Chirality

Chiral Intermediate

Step 2: Further Functionalization
(e.g., C-C bond formation)

Step 'n': Cyclization, etc.

Hypothetical Chiral Drug Molecule

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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